

# Introduction: The Strategic Importance of Physicochemical Profiling

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## Compound of Interest

Compound Name: *N,2,6-trimethylpyridin-4-amine*

Cat. No.: B062366

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In the landscape of modern drug discovery and development, the adage "a compound is only as good as its properties" has never been more resonant. Substituted pyridine scaffolds are foundational motifs in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.<sup>[1][2]</sup> **N,2,6-trimethylpyridin-4-amine**, a derivative featuring a secondary amine at the 4-position and two methyl groups flanking the ring nitrogen, represents an intriguing chemical entity. Its structural elements—a basic pyridine nitrogen, a hydrogen-bond-donating/accepting secondary amine, and lipophilic methyl groups—suggest a nuanced profile of properties that will govern its behavior in biological systems.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **N,2,6-trimethylpyridin-4-amine**. Recognizing that extensive experimental data for this specific molecule is not widely published, this document serves a dual purpose: first, to present a robust profile based on high-quality computational predictions, and second, to provide detailed, field-proven experimental protocols for researchers to validate these properties in the laboratory. Understanding these characteristics—ionization (pKa), solubility, and lipophilicity (LogP/LogD)—is not a perfunctory exercise; it is a critical prerequisite for designing effective in vitro assays, predicting in vivo pharmacokinetics, and ultimately, determining the therapeutic potential of any lead compound.

## Section 1: Core Molecular and Physical Properties

The fundamental identity and characteristics of a molecule are encapsulated by its structural and basic physical data. These identifiers are essential for registration, computational

modeling, and analytical characterization. For **N,2,6-trimethylpyridin-4-amine**, the key properties are summarized below. The predicted values are derived from established computational algorithms, providing a strong baseline for experimental work.

Property	Value / Predicted Value	Source
IUPAC Name	2,6-dimethyl-N-methylpyridin-4-amine	N/A
Synonyms	4-(Methylamino)-2,6-dimethylpyridine	N/A
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>	[3]
Molecular Weight	136.19 g/mol	[3]
Monoisotopic Mass	136.100048 Da	[3]
SMILES	CNc1cc(C)nc(C)c1	N/A
Predicted XLogP3	1.2	[3]
Predicted pKa (Strongest Basic)	9.5 - 10.5 (Estimated for exocyclic amine)	N/A
Predicted pKa (Weakest Basic)	6.5 - 7.5 (Estimated for pyridine nitrogen)	N/A

## Section 2: Ionization Constant (pKa) - The Master Switch of Biological Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH.[4] For **N,2,6-trimethylpyridin-4-amine**, which possesses two basic nitrogen centers (the pyridine ring nitrogen and the exocyclic secondary amine), this property is paramount. Ionization state governs aqueous solubility, membrane permeability, receptor binding, and metabolic stability.

Theoretical & Mechanistic Insights: **N,2,6-trimethylpyridin-4-amine** has two potential sites of protonation. The basicity of the pyridine nitrogen is influenced by the two electron-donating methyl groups at the ortho positions (2 and 6). The exocyclic secondary amine at the 4-position is also basic. Generally, the pKa of a simple secondary amine is around 10-11, while the pKa of

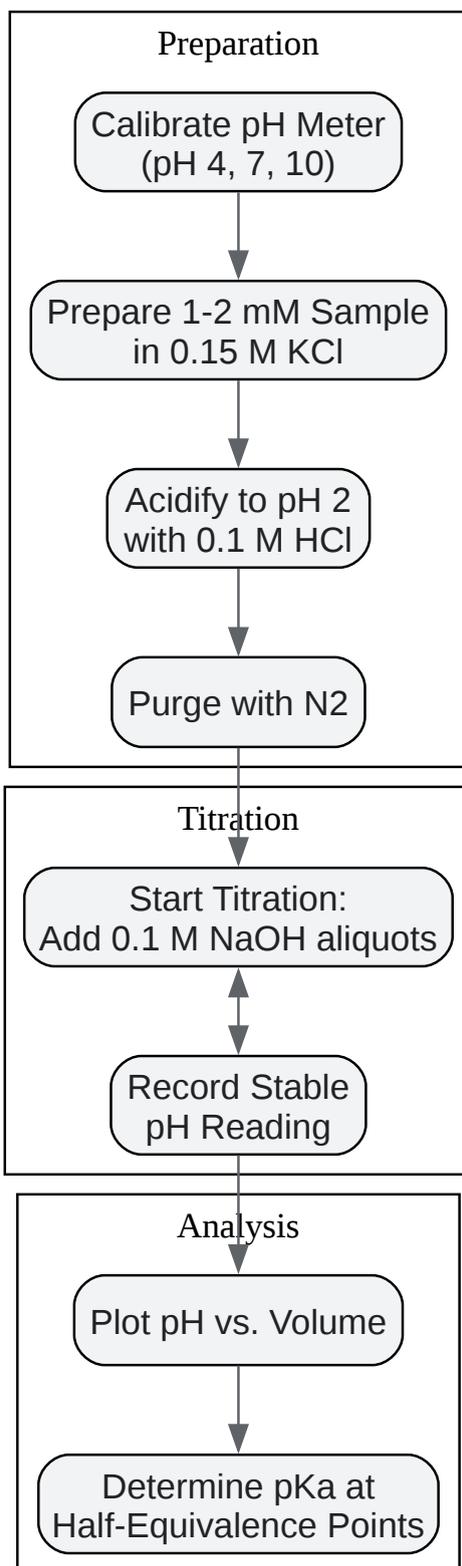
a lutidine (dimethylpyridine) analog is around 6.5-7.5. Therefore, it is predicted that the exocyclic amine is the more basic center and will be the primary site of protonation under physiological conditions (pH ~7.4). Accurately determining both pKa values is crucial for building a complete pH-dependent activity profile.

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration remains one of the most reliable and accessible methods for pKa determination.[5] The protocol below is designed for accuracy and reproducibility.

#### Methodology:

- **System Calibration:** Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).[6]
- **Sample Preparation:** Prepare a 1-2 mM solution of **N,2,6-trimethylpyridin-4-amine** in deionized water. To ensure a constant background ionic environment and minimize fluctuations in activity coefficients, add potassium chloride (KCl) to a final concentration of 0.15 M.[6]
- **Initial Acidification:** Acidify the sample solution to approximately pH 2.0 by adding a standardized 0.1 M HCl solution. This ensures that both basic centers are fully protonated at the start of the titration.
- **Inert Atmosphere:** Purge the solution with an inert gas, such as nitrogen, for 5-10 minutes before and during the titration. This is a critical step to displace dissolved CO<sub>2</sub>, which can form carbonic acid and interfere with the accurate titration of the analyte.[6]
- **Titration:** Place the solution in a jacketed vessel to maintain a constant temperature. While stirring gently, add small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution.
- **Data Acquisition:** Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the midpoints of the buffer

regions or the inflection points in the derivative plot ( $dpH/dV$ ).



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Caption: Workflow for pKa determination by potentiometric titration.

## Section 3: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is a non-negotiable property for oral drug candidates, as a compound must dissolve in the gastrointestinal tract before it can be absorbed. The solubility of **N,2,6-trimethylpyridin-4-amine** is expected to be highly pH-dependent due to its basic nature.

Theoretical & Mechanistic Insights: In its neutral form, the molecule has moderate polarity. The methyl groups contribute to hydrophobicity, while the nitrogen atoms can act as hydrogen bond acceptors. Upon protonation at a pH below its pKa, the molecule becomes a cation, significantly enhancing its interaction with water and thereby increasing its aqueous solubility. Therefore, its lowest solubility (the intrinsic solubility) will be observed at high pH, and it will increase dramatically in acidic environments.[7]

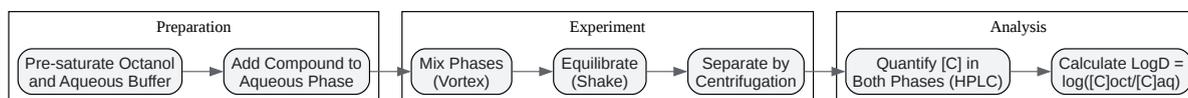
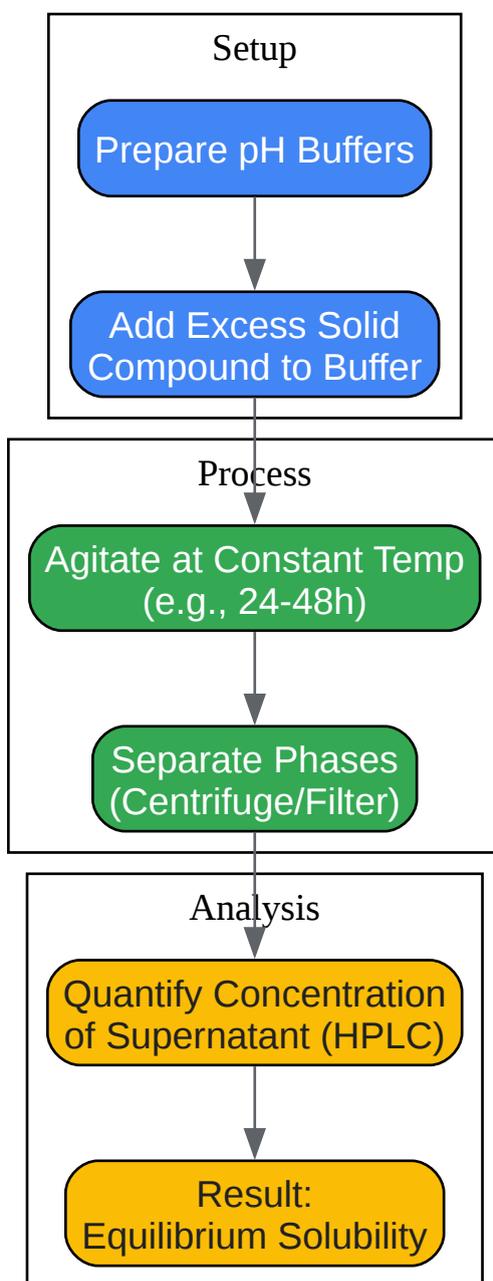
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive value that is not influenced by kinetic factors.[7]

Methodology:

- **Buffer Preparation:** Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
- **Sample Addition:** Add an excess amount of solid **N,2,6-trimethylpyridin-4-amine** to a vial containing a known volume of each buffer. The key is to ensure a visible amount of undissolved solid remains at equilibrium, confirming saturation.[7]
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring concentration at successive time points until it remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any

solid particles. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is highly recommended.

- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
- Data Analysis: The measured concentration in the supernatant represents the equilibrium solubility at that specific pH and temperature.



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Caption: Workflow for LogD determination by the shake-flask method.

## Conclusion

**N,2,6-trimethylpyridin-4-amine** is a molecule with a physicochemical profile defined by the interplay between its two basic centers and its lipophilic methyl substituents. The predicted properties—strong basicity at the exocyclic amine, pH-dependent solubility, and moderate lipophilicity—provide a solid foundation for its further investigation. However, these computational values must be viewed as a starting point. The true characterization of this compound, and its ultimate success in any research or development program, hinges on rigorous experimental validation. The protocols detailed in this guide provide the self-validating systems necessary to generate high-quality, reliable data, enabling researchers to make informed, data-driven decisions in their scientific pursuits.

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